molecular formula C12HBr9O B041043 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether CAS No. 437701-79-6

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Cat. No.: B041043
CAS No.: 437701-79-6
M. Wt: 880.3 g/mol
InChI Key: IEEVDIAVLGLVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12HBr9O and its molecular weight is 880.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicology and Health Impact : Neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, has been shown to impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).

  • Analytical Chemistry : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 can be utilized as authentic standards for analytical, toxicological, stability studies, and physical-chemical properties (Christiansson et al., 2006).

  • Material Science : 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether is a valuable precursor for symmetrical bisphenolic Mannich derivatives and thermally stable plastics (Imoto et al., 2010).

  • Environmental Impact and Degradation : The anaerobic degradation of decabromodiphenyl ether leads to the formation of octa- and nonabromodiphenyl ether congeners, which may affect its environmental safety (Gerecke et al., 2005).

  • Occupational Exposure : Workers in industries using polybrominated diphenyl ethers, including nonabromodiphenyl ether, as flame retardants, such as electronics-dismantling plants, are exposed to these chemicals (Sjödin et al., 1999).

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVDIAVLGLVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451985
Record name 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437701-79-6
Record name 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.